molecular formula C15H12O B1615451 2-Methoxyphenanthrene CAS No. 13837-48-4

2-Methoxyphenanthrene

Cat. No.: B1615451
CAS No.: 13837-48-4
M. Wt: 208.25 g/mol
InChI Key: YADAXXOIUVJLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyphenanthrene is an organic compound belonging to the phenanthrene family Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The methoxy group (-OCH3) attached to the phenanthrene structure at the second position gives rise to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenanthrene typically involves the methoxylation of phenanthrene derivatives. One common method is the CuI-catalyzed methoxylation reaction. For instance, the phenanthrene bromide product mixture obtained from the bromination of 9-bromophenanthrene can be converted to methoxy products using this method . The reaction conditions often involve the use of copper(I) iodide as a catalyst and methanol as the methoxylating agent.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination followed by methoxylation. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyphenanthrene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form phenanthrene-2-carboxylic acid.

    Reduction: Reduction reactions can convert the aromatic rings to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions, such as bromination, can occur at different positions on the phenanthrene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Bromination can be carried out using bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2).

Major Products:

    Oxidation: Phenanthrene-2-carboxylic acid.

    Reduction: Dihydro-2-methoxyphenanthrene.

    Substitution: 2-Methoxy-9-bromophenanthrene.

Scientific Research Applications

2-Methoxyphenanthrene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyphenanthrene involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

    Phenanthrene: The parent compound without the methoxy group.

    1-Methoxyphenanthrene: Methoxy group attached at the first position.

    9-Methoxyphenanthrene: Methoxy group attached at the ninth position.

Comparison: 2-Methoxyphenanthrene is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to phenanthrene, the methoxy derivative exhibits different solubility and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-methoxyphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-16-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADAXXOIUVJLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299545
Record name 2-Methoxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13837-48-4
Record name Phenanthrene, 2-methoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Methoxyphenanthrene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Methoxyphenanthrene
Reactant of Route 3
Reactant of Route 3
2-Methoxyphenanthrene
Reactant of Route 4
Reactant of Route 4
2-Methoxyphenanthrene
Reactant of Route 5
Reactant of Route 5
2-Methoxyphenanthrene
Reactant of Route 6
Reactant of Route 6
2-Methoxyphenanthrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.